HDAC8-IN-8b -

HDAC8-IN-8b

Catalog Number: EVT-1534862
CAS Number:
Molecular Formula: C15H16N2O3
Molecular Weight: 272.3
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
HDAC8-IN-8b is a selective histone deacetylase 8 (HDAC8) inhibitor with anti-neuroblastoma activity.
Source and Classification

The development of HDAC8-IN-8b is rooted in extensive research on histone deacetylases, particularly focusing on the unique structural features of HDAC8 that differentiate it from other isoforms. The compound has been synthesized and characterized through various chemical methods, demonstrating its potential as a selective inhibitor with minimal off-target effects. Its classification as a histone deacetylase inhibitor positions it within the broader category of epigenetic modulators.

Synthesis Analysis

Methods and Technical Details

The synthesis of HDAC8-IN-8b involves several key steps, utilizing established organic chemistry techniques. One prominent method includes the azide-alkyne Huisgen cycloaddition, which facilitates the formation of complex structures through click chemistry. The synthesis process typically begins with the preparation of hydroxamic acids, which are crucial for HDAC inhibition.

  1. Starting Materials: The synthesis often starts with carboxylic acids, which are converted into hydroxamic acids using reagents such as hydroxylamine.
  2. Intermediate Formation: Various intermediates are generated through reactions involving coupling agents like O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate.
  3. Purification: Products are purified using mass-directed high-performance liquid chromatography to ensure high purity levels before biological testing.

The detailed protocols for these synthetic steps can be found in various studies focused on HDAC inhibitors, providing a comprehensive understanding of the methodologies employed in creating HDAC8-IN-8b .

Molecular Structure Analysis

Structure and Data

The molecular structure of HDAC8-IN-8b features a hydroxamic acid moiety that is essential for its inhibitory activity against HDAC8. The compound adopts an L-shaped conformation, which is critical for fitting into the specific binding pocket of the enzyme. Structural studies using X-ray crystallography have elucidated the interactions between HDAC8-IN-8b and the active site residues of histone deacetylase 8, confirming its selectivity and potency .

Key structural characteristics include:

  • Functional Groups: Hydroxamic acid group for binding.
  • Conformational Flexibility: Essential for interaction with the enzyme's active site.
  • Molecular Weight: Typically around 300–400 Da, depending on specific substitutions.
Chemical Reactions Analysis

Reactions and Technical Details

HDAC8-IN-8b undergoes specific chemical reactions that facilitate its interaction with histone deacetylase 8. The primary reaction mechanism involves the formation of a coordinate bond between the hydroxamic acid group and the zinc ion present in the active site of HDAC8.

  1. Binding Mechanism: The hydroxamic acid group chelates the zinc ion, leading to inhibition of enzymatic activity.
  2. Selectivity: The design minimizes interactions with other HDAC isoforms, enhancing its therapeutic potential.

Studies have demonstrated that modifications to the core structure can significantly impact both potency and selectivity against various HDAC isoforms .

Mechanism of Action

Process and Data

The mechanism by which HDAC8-IN-8b exerts its effects involves several biochemical processes:

  1. Enzyme Inhibition: By binding to the active site of histone deacetylase 8, HDAC8-IN-8b prevents substrate access, leading to increased levels of acetylated histones.
  2. Gene Expression Modulation: This inhibition results in altered gene expression profiles, particularly those involved in cell cycle regulation and apoptosis.
  3. Therapeutic Implications: Enhanced acetylation can promote differentiation and reduce proliferation in cancer cells, making this compound a candidate for cancer therapy .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

HDAC8-IN-8b exhibits several notable physical and chemical properties that contribute to its functionality:

  • Solubility: Generally soluble in organic solvents such as dimethyl sulfoxide and methanol.
  • Stability: Stable under physiological conditions but may degrade under extreme pH or temperature variations.
  • Melting Point: Typically ranges from 150°C to 200°C depending on specific substitutions.

Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm these properties during compound characterization .

Applications

Scientific Uses

HDAC8-IN-8b has significant applications in scientific research, particularly in drug discovery and development:

  1. Cancer Research: As a selective inhibitor of histone deacetylase 8, it is being investigated for its potential to treat various cancers by modulating gene expression related to tumor growth.
  2. Neurodegenerative Diseases: Its ability to influence acetylation patterns makes it a candidate for studying neurodegenerative disorders where histone modifications play a role.
  3. Epigenetic Studies: Researchers utilize this compound to explore epigenetic mechanisms underlying gene regulation and cellular differentiation.
Introduction to HDAC8 as a Therapeutic Target in Epigenetic Regulation

Histone deacetylase 8 (HDAC8) belongs to the class I zinc-dependent HDAC family and serves as a critical epigenetic regulator by removing acetyl groups from lysine residues on histones and non-histone proteins. This enzymatic activity enables HDAC8 to influence chromatin compaction, gene expression, and diverse cellular processes, including cell cycle progression, differentiation, and stress responses [5]. Dysregulation of HDAC8 is implicated in multiple pathologies, positioning it as a high-value target for precision therapeutics. Unlike pan-HDAC inhibitors, isoform-selective agents like HDAC8-IN-8b aim to mitigate off-target effects while maximizing therapeutic efficacy [1].

Role of HDAC8 in Chromatin Remodeling and Transcriptional Repression

HDAC8 regulates chromatin dynamics through site-specific deacetylation of histone tails. Its primary substrates include H3K9ac and H3K27ac, modifications associated with transcriptionally active chromatin regions. Deacetylation by HDAC8 neutralizes the positive charge on histone tails, strengthening histone-DNA interactions and promoting chromatin condensation. This suppresses transcriptional accessibility at target genes, including tumor suppressors and differentiation regulators [5] [9].

Table 1: Key Structural Features of HDAC8 Influencing Catalytic Activity

FeatureFunctional RoleBiological Consequence
Zinc-binding domainCoordinates catalytic zinc ion essential for hydrolysis of acetyl-lysine bondsEnables substrate recognition and deacetylation [8]
Monovalent cation sitesSite 1 (inhibitory) and Site 2 (activating) modulate enzymatic kineticsK⁺ binding enhances stability and allosteric regulation [8]
L1/L6 loop regionsForms the substrate entry channel; conformational flexibility enables selectivityAccommodates "L-shaped" inhibitors like HDAC8-IN-8b [1] [9]
Catalytic tyrosine (Y306)Activates the carbonyl group of acetyl-lysine for nucleophilic attackEssential for transition-state stabilization [9]

Mechanistically, HDAC8 exhibits unique substrate selectivity governed by both local sequence context and higher-order protein structure. Kinetic studies reveal that HDAC8 deacetylates full-length histone complexes (H3/H4 tetramers) 40–300-fold more efficiently than isolated peptides, indicating that long-range protein-protein interactions critically enhance catalytic efficiency [4]. This efficiency diminishes in larger nucleosomal assemblies due to steric constraints, highlighting the enzyme’s preference for specific chromatin states [4].

HDAC8-Specific Substrates: Histone vs. Non-Histone Protein Deacetylation

Beyond histones, HDAC8 targets diverse non-histone proteins, expanding its functional impact beyond epigenetics:

  • Histone Substrates:HDAC8 preferentially deacetylates H3K9 and H3K27 in gene promoters and enhancers. This activity represses transcription of key regulators like SOCS1/3 (erythroleukemia), ID2 (hepatocellular carcinoma), and BNIP3 (therapy-resistant tumors) [5]. Structural analyses indicate that catalytic efficiency varies significantly with acetylation site geometry; for example, H3K56ac (located within an α-helix) is processed 50-fold faster than H3K14ac (unstructured N-terminal tail) [4].

  • Non-Histone Substrates:

  • Structural Maintenance of Chromosomes 3 (SMC3): HDAC8-mediated deacetylation regulates sister chromatid cohesion. Mutations disrupting this process cause Cornelia de Lange Syndrome (CdLS), a developmental disorder [5] [6].
  • Tumor protein p53: Deacetylation inactivates p53’s DNA-binding capacity, impairing tumor-suppressive functions [5].
  • Estrogen-Related Receptor Alpha (ERRα): Controls metabolic gene networks in cancer cells [5].

Table 2: Kinetic Parameters of HDAC8 for Representative Substrates

Substratekcat/Km (M⁻¹s⁻¹)Catalytic Efficiency vs. PeptideBiological Context
H3K9ac peptide56 ± 6.0ReferenceMinimal sequence context [4]
H3K14ac peptide8.0 ± 0.77-fold lowerN-terminal tail [4]
H3K56ac peptide78 ± 8.01.4-fold higherGlobular domain helix [4]
H3/H4 tetramer>17,000300-fold higherNative complex [4]
SMC3 proteinNot quantifiedEnhanced by protein-protein interfacesChromatin cohesion [5]

These substrate preferences arise from HDAC8’s flexible substrate-binding channel, which accommodates both linear peptides (e.g., H3 tails) and structured domains (e.g., SMC3). The enzyme’s foot pocket and L2/L3 loops engage distal regions of protein substrates, enabling isoform-specific recognition absent in other HDACs [1] [4].

Pathophysiological Implications of HDAC8 Dysregulation in Disease

Aberrant HDAC8 expression or activity drives pathogenesis through substrate-specific mechanisms:

  • Cancer:Overexpression correlates with poor prognosis in neuroblastoma, T-cell lymphoma, and hepatocellular carcinoma. HDAC8 promotes proliferation by deacetylating SMC3 (enabling chromosomal segregation) and p53 (inactivating checkpoint control). It also facilitates immune evasion by repressing CCL4 and IFNB1 through H3K27 deacetylation [3] [5]. In neuroblastoma, HDAC8 upregulation stabilizes MYCN oncogene expression, making it a validated pediatric target [1] [7].

  • Fibrous Dysplasia (FD):HDAC8 is transcriptionally activated by CREB1 downstream of mutant GNAS signaling. This inhibits osteogenic differentiation in bone marrow stromal cells (BMSCs) by suppressing RUNX2 activity and TP53 expression. HDAC8 inhibitors reverse pathological BMSC proliferation and bone loss in vivo [3].

  • Infectious Diseases:Schistosoma mansoni HDAC8 (smHDAC8) is essential for parasite survival, and selective inhibition blocks metacercarial development [5] [6].

  • Neurodevelopmental Disorders:Loss-of-function HDAC8 mutations dysregulate SMC3 deacetylation, causing Cornelia de Lange Syndrome (CdLS) via impaired cohesin function [5] [6].

Table 3: Diseases Linked to HDAC8 Dysregulation

Disease CategoryMolecular MechanismHDAC8 Modulation
NeuroblastomaMYCN stabilization; H3K27 deacetylation at tumor suppressor genesOverexpression [1] [7]
Fibrous DysplasiaCREB1-mediated HDAC8 transcription → RUNX2/TP53 suppression → osteogenesis blockadeUpregulated [3]
Cornelia de Lange SyndromeImpaired SMC3 deacetylation → cohesin dysfunctionLoss-of-function mutations [5] [6]
SchistosomiasisParasite HDAC8 sustains larval developmentEssential enzyme [5]

Properties

Product Name

HDAC8-IN-8b

IUPAC Name

3-(Benzylamino)-N-hydroxy-4-methoxybenzamide

Molecular Formula

C15H16N2O3

Molecular Weight

272.3

InChI

InChI=1S/C15H16N2O3/c1-20-14-8-7-12(15(18)17-19)9-13(14)16-10-11-5-3-2-4-6-11/h2-9,16,19H,10H2,1H3,(H,17,18)

InChI Key

KYLQWMWQFORRJD-UHFFFAOYSA-N

SMILES

O=C(NO)C1=CC=C(OC)C(NCC2=CC=CC=C2)=C1

Solubility

Soluble in DMSO

Synonyms

HDAC8IN-8b; HDAC8-IN8b; HDAC8 IN-8b; HDAC8-IN 8b; HDAC8-IN-8b

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